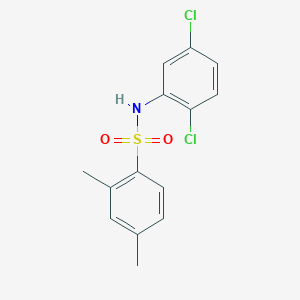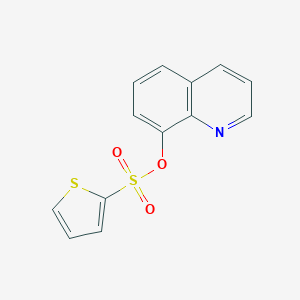
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide, also known as AMBS, is a synthetic compound that has been studied for its potential use in the treatment of various diseases. The compound has shown promising results in scientific research, and its mechanism of action and biochemical effects have been extensively studied.
Wirkmechanismus
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide has been shown to inhibit the activity of several enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. The compound also inhibits the activity of certain kinases that are involved in cell proliferation and survival. These mechanisms of action make this compound a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, the compound has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity and high yield. The compound is also stable and can be stored for long periods of time. However, the compound is relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as cardiovascular disease and autoimmune diseases. In addition, further studies are needed to elucidate the compound's mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide involves the reaction of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid with butyryl chloride in the presence of triethylamine. The resulting product is then reacted with 4-fluoro-2-methylbenzenesulfonyl chloride to yield this compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Eigenschaften
Molekularformel |
C22H22FNO5S |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbutanamide |
InChI |
InChI=1S/C22H22FNO5S/c1-5-6-21(26)24(30(27,28)20-10-7-16(23)11-13(20)2)17-8-9-19-18(12-17)22(14(3)25)15(4)29-19/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
GAETTXKMOZEBDD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C=C3)F)C |
Kanonische SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)
![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)
![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)

![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)

![N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280761.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
![N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280764.png)
![N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)
![Methyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280767.png)
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
